2-Bromo-5-(3-bromo-2-methylpropyl)furan

Catalog No.
S13712545
CAS No.
M.F
C8H10Br2O
M. Wt
281.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(3-bromo-2-methylpropyl)furan

Product Name

2-Bromo-5-(3-bromo-2-methylpropyl)furan

IUPAC Name

2-bromo-5-(3-bromo-2-methylpropyl)furan

Molecular Formula

C8H10Br2O

Molecular Weight

281.97 g/mol

InChI

InChI=1S/C8H10Br2O/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3

InChI Key

TXERSWCWOLTHEL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(O1)Br)CBr

2-Bromo-5-(3-bromo-2-methylpropyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The compound features two bromine substituents, one at the second position and another at the fifth position of the furan ring, along with a 3-bromo-2-methylpropyl side chain. This unique structure imparts distinctive chemical properties and potential biological activities.

The chemical reactivity of 2-Bromo-5-(3-bromo-2-methylpropyl)furan includes various types of reactions:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, facilitating the formation of carbon-carbon bonds.
  • Oxidation and Reduction: The furan ring can undergo oxidation to produce sulfoxides or sulfones, while reduction can yield dihydrofurans or other derivatives.

These reactions are significant for synthesizing more complex organic molecules and exploring the compound's potential applications in medicinal chemistry.

Research into the biological activity of 2-Bromo-5-(3-bromo-2-methylpropyl)furan suggests promising therapeutic properties. Preliminary studies indicate that it may exhibit antimicrobial activity against various strains of bacteria and fungi. Its unique structure allows for interactions with biological targets, potentially modulating enzyme activity or receptor functions. Further studies are necessary to elucidate its mechanisms of action and therapeutic potential.

Synthesis of 2-Bromo-5-(3-bromo-2-methylpropyl)furan can be achieved through several methods:

  • Direct Bromination: A common method involves the bromination of 5-(3-bromo-2-methylpropyl)furan using bromine in a suitable solvent under controlled conditions to ensure high yield and purity.
  • Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, where bromine acts as an electrophile, targeting specific positions on the ring.
  • Coupling Reactions: Utilizing palladium-catalyzed coupling reactions can also facilitate the introduction of bromine substituents at desired positions on the furan ring.

These methods highlight the versatility in synthesizing this compound while maintaining efficiency and environmental considerations.

2-Bromo-5-(3-bromo-2-methylpropyl)furan has several notable applications:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic compounds, particularly in drug discovery and development.
  • Medicinal Chemistry: Due to its potential biological activity, it is being explored for therapeutic uses, particularly against microbial infections.
  • Material Science: The compound may find applications in developing specialty chemicals and materials due to its unique chemical properties.

Interaction studies have focused on understanding how 2-Bromo-5-(3-bromo-2-methylpropyl)furan interacts with biological systems. Initial findings suggest that it may bind to specific enzymes or receptors, influencing their activity. These interactions could lead to various biological effects, making it a candidate for further pharmacological research.

Several compounds share structural similarities with 2-Bromo-5-(3-bromo-2-methylpropyl)furan. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-Bromo-2-methylpropylfuranFuran ring with a bromo group at position threeLacks additional bromination at C-5
2-Bromo-5-methylfuranFuran ring with a bromo group at position twoSimpler structure without side chains
3-BromofuranFuran ring with a bromo group at position threeNo additional substituents

The uniqueness of 2-Bromo-5-(3-bromo-2-methylpropyl)furan lies in its dual bromination and branched alkyl side chain, which may enhance its reactivity and biological activity compared to simpler analogs. This complexity allows for diverse applications in synthetic chemistry and potential therapeutic uses.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

281.90779 g/mol

Monoisotopic Mass

279.90984 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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